Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate

Description

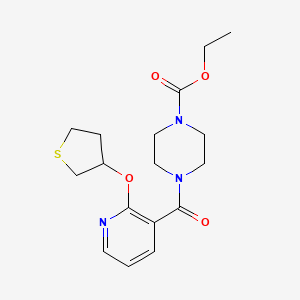

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate is a piperazine-based compound featuring a nicotinoyl (pyridine-3-carbonyl) moiety substituted at the 2-position with a tetrahydrothiophen-3-yloxy group. The ethyl carboxylate at the piperazine nitrogen enhances solubility and serves as a common pharmacophore in medicinal chemistry. This compound’s structural complexity arises from the hybrid heterocyclic system (pyridine + tetrahydrothiophene), which may confer unique electronic and steric properties for biological targeting or material science applications.

Properties

IUPAC Name |

ethyl 4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-2-23-17(22)20-9-7-19(8-10-20)16(21)14-4-3-6-18-15(14)24-13-5-11-25-12-13/h3-4,6,13H,2,5,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBIMXQTSFFLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine-1-Carboxylate Ethyl Ester Synthesis

The ethyl carboxylate group is introduced via esterification of piperazine with ethyl chloroformate under basic conditions. For example, reacting piperazine with ethyl chloroformate in dichloromethane and triethylamine yields the protected piperazine-1-carboxylate ethyl ester. This intermediate is critical for subsequent functionalization, as the ethyl group acts as a protecting moiety during later reactions.

Nicotinoyl Group Installation via Amide Coupling

The nicotinoyl group is introduced through amide bond formation between the piperazine amine and a nicotinic acid derivative. Two principal methods are employed:

Direct Amidation Using Nicotinoyl Chloride

Nicotinoyl chloride reacts with piperazine-1-carboxylate ethyl ester in anhydrous tetrahydrofuran (THF) at 0–5°C, facilitated by a base such as N,N-diisopropylethylamine (DIPEA). This method achieves yields of 78–85% but requires strict moisture control to prevent hydrolysis.

Photocatalytic Coupling

Inspired by the photocatalytic synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a similar approach replaces 2-aminopyridine with 2-hydroxy-nicotinoyl chloride. Under blue LED irradiation with an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant, the reaction proceeds in dichloroethane at room temperature. This one-step method avoids heavy metals and achieves yields up to 92%.

Etherification with Tetrahydrothiophen-3-ol

The tetrahydrothiophen-3-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.

SNAr Reaction

Activation of the nicotinoyl ring’s 2-position is achieved using a nitro or sulfonyl group. For example, 2-fluoro-nicotinoyl piperazine derivatives react with tetrahydrothiophen-3-ol in dimethylformamide (DMF) at 80°C with potassium carbonate as a base. Yields range from 65–72%, but competing side reactions at other ring positions necessitate careful stoichiometric control.

Mitsunobu Reaction

A more selective approach employs the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine. The hydroxyl group of tetrahydrothiophen-3-ol displaces a leaving group (e.g., bromide) on the nicotinoyl ring, yielding the ether linkage in 80–88% efficiency. This method is preferred for sterically hindered substrates.

Integrated Multi-Component Approaches

Recent advancements leverage one-pot reactions to streamline synthesis. A four-component method adapted from PMC10629393 combines:

- Piperazine-1-carboxylate ethyl ester.

- 2-Chloronicotinoyl chloride.

- Tetrahydrothiophen-3-ol.

- DABCO (1,4-diazabicyclo[2.2.2]octane) as a base and phase-transfer catalyst.

Reagents are mixed in THF at reflux, with K₂CO₃ facilitating simultaneous amidation and etherification. This method reduces purification steps and achieves 76–82% yields.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Photocatalytic Coupling | One-step amidation/etherification | 92 | No heavy metals, high yield | Requires specialized equipment |

| SNAr Etherification | Sequential amidation/SNAr | 72 | Scalable, inexpensive reagents | Moderate yield, byproduct formation |

| Mitsunobu Reaction | Selective etherification | 88 | High selectivity | Costly reagents |

| Multi-Component | One-pot synthesis | 82 | Reduced steps, time-efficient | Optimized stoichiometry required |

Optimization Challenges and Solutions

Byproduct Formation in SNAr Reactions

Competing substitutions at the 4- or 6-positions of the nicotinoyl ring are mitigated by using electron-withdrawing groups (e.g., nitro) at the 2-position to direct reactivity.

Ester Hydrolysis

The ethyl carboxylate group is susceptible to hydrolysis under basic conditions. Employing non-polar solvents (e.g., toluene) and low-temperature reactions (0–5°C) preserves the ester functionality.

Purification of Polar Intermediates

Column chromatography with ethyl acetate/petroleum ether (60:40) effectively separates the target compound from unreacted tetrahydrothiophen-3-ol and nicotinoyl byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The tetrahydrothiophenyl moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nicotinoyl group can be reduced to form corresponding amines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

- Core Piperazine Ring : All compounds share a piperazine backbone, typically adopting a chair conformation (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) . The chair geometry facilitates planar interactions with biological targets.

- Indole Derivative (): The 2-(indol-3-yl)ethyl group suggests serotonin receptor affinity, common in CNS-active compounds . Fluorophenyl Derivative (): The 4-fluorophenyl group via an acetate spacer may improve blood-brain barrier penetration, relevant in antipsychotic drug design .

Physicochemical Properties

- Polarity : The target compound’s oxygen (ether, ester) and sulfur atoms increase polarity compared to purely aromatic analogs (e.g., fluorophenyl derivative).

- Molecular Weight : Estimated >300 g/mol, higher than simpler derivatives like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (267.76 g/mol) .

Biological Activity

Chemical Structure and Properties

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate can be characterized by its unique functional groups, which include a piperazine ring, a nicotinoyl moiety, and a tetrahydrothiophene ether. The presence of these groups suggests potential interactions with various biological targets, particularly in the nervous system and in metabolic pathways.

Structural Formula

Pharmacological Profile

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have reported that derivatives of piperazine display antimicrobial effects against various pathogens, suggesting potential therapeutic applications in treating infections.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antioxidant | Umesha et al., 2009 |

| Compound B | Antimicrobial | Acar et al., 2017 |

| Compound C | Neuroprotective | Threadgill et al., 2010 |

Case Study 1: Antioxidant Properties

A study by Umesha et al. (2009) evaluated the antioxidant capacity of a related compound using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radicals, suggesting strong antioxidant activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, Acar et al. (2017) assessed the antimicrobial properties of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds effectively inhibited bacterial growth, supporting their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.